2-[5-[(4-acetylphenyl)sulfamoyl]-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide
Overview
Description
2-[5-[(4-acetylphenyl)sulfamoyl]-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a chloro-substituted aromatic ring, and a cyclohexylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(4-acetylphenyl)sulfamoyl]-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide typically involves multiple steps, including the formation of the sulfonamide linkage, chlorination of the aromatic ring, and coupling with the cyclohexylacetamide group. Common reagents used in these reactions include sulfonyl chlorides, acetyl aniline, and cyclohexylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale of production and the specific requirements of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[5-[(4-acetylphenyl)sulfamoyl]-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the aromatic ring.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[5-[(4-acetylphenyl)sulfamoyl]-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-[(4-acetylphenyl)sulfamoyl]-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the aromatic and cyclohexyl groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-{[(4-acetylphenyl)amino]sulfonyl}-4-chlorophenoxy)-N-cyclohexylacetamide
- 2-(5-{[(4-acetylphenyl)amino]sulfonyl}-4-methylphenoxy)-N-cyclohexylacetamide
Uniqueness
2-[5-[(4-acetylphenyl)sulfamoyl]-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and binding properties. This combination of functional groups can provide distinct advantages in specific applications, such as enhanced selectivity and potency in biological assays.
Properties
IUPAC Name |
2-[5-[(4-acetylphenyl)sulfamoyl]-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O5S/c1-15-12-20(24)22(32(29,30)26-19-10-8-17(9-11-19)16(2)27)13-21(15)31-14-23(28)25-18-6-4-3-5-7-18/h8-13,18,26H,3-7,14H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXGBRIFKSJLJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)NC2CCCCC2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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